In Vitro Cytotoxicity Reduction Versus Clinical Antifolates and Cisplatin
In the primary publication, compound 24 (CAS 343372-45-2) demonstrated 2-fold lower in vitro toxicity than both cisplatin and 5-fluorouracil (5-FU), while maintaining intracellular DHFR and TS protein suppression comparable to 5-FU. This toxicity margin was achieved without inducing TS ternary complex formation, a mechanistic liability associated with 5-FU and earlier quinoxaline-based antifolates [1].
| Evidence Dimension | In vitro cytotoxicity (toxicity to non-tumorigenic cells) |
|---|---|
| Target Compound Data | 2-fold less toxic than cisplatin and 5-FU in vitro |
| Comparator Or Baseline | Cisplatin and 5-fluorouracil (clinical standard-of-care agents) |
| Quantified Difference | 2-fold reduction in toxicity relative to both comparators |
| Conditions | In vitro cytotoxicity assay; non-tumorigenic Vero cells; ovarian carcinoma model system (Carosati et al., 2010) |
Why This Matters
For procurement decisions, this provides a directly measured therapeutic window advantage over two widely used clinical agents, making this compound the preferred antifolate scaffold for further medicinal chemistry when reduced toxicity is a design objective.
- [1] Carosati E, Sforna G, Pippi M, Marverti G, Ligabue A, Guerrieri D, Piras S, Guaitoli G, Luciani R, Costi MP, Cruciani G. Ligand-based virtual screening and ADME-tox guided approach to identify triazolo-quinoxalines as folate cycle inhibitors. Bioorg Med Chem. 2010 Nov 15;18(22):7773-85. doi: 10.1016/j.bmc.2010.09.065. PMID: 20951595. View Source
